4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol

Description

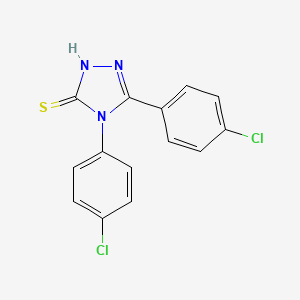

4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with two 4-chlorophenyl groups at positions 4 and 5, and a thiol (-SH) group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The thiol group contributes to its redox activity, making it a candidate for antioxidant applications .

Structurally, the compound is synthesized via cyclization reactions involving thiocarbohydrazide and substituted benzoic acids, a method common to many 1,2,4-triazole-3-thiol derivatives . Its CAS Registry Number (488099-99-6) and derivatives are documented in pharmacological and materials science research, particularly in studies targeting enzyme inhibition (e.g., YUC flavin monooxygenases) and photostabilization .

Properties

IUPAC Name |

3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHQEOHMRBILGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324144 | |

| Record name | 3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203518 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31405-28-4 | |

| Record name | 3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol derivatives.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorophenyl groups.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol against various pathogens.

Case Studies

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of various triazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin and ciprofloxacin .

- Antifungal Activity :

Anticancer Properties

Recent investigations have also suggested potential anticancer applications for this compound.

Case Studies

- Cytotoxicity Studies :

- Mechanistic Insights :

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with biological receptors, affecting cellular pathways and processes. These interactions can lead to antimicrobial and antifungal effects, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Chlorophenyl-Substituted Triazoles

- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9): This mono-chlorophenyl analogue lacks the second 4-chlorophenyl group at position 3. It exhibits weaker enzyme inhibitory activity against YUC proteins compared to 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, highlighting the importance of dual chloro-substituents for enhanced steric and electronic interactions with biological targets .

- 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The addition of an amino (-NH2) group at position 4 increases electron density, improving antioxidant capacity (e.g., DPPH• scavenging activity) but reducing antifungal potency compared to the non-amino bis(chlorophenyl) derivative .

Electron-Donating vs. Electron-Withdrawing Substituents

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): The pyridyl group introduces electron-withdrawing properties, yet the amino group counterbalances this effect, resulting in superior free radical scavenging activity (ABTS•+ assay IC50 = 12.3 µM) compared to this compound (IC50 = 28.7 µM) .

- 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (10a) :

The methyl group at position 4 enhances solubility but reduces antimicrobial activity (MIC = 64 µg/mL against S. aureus) compared to the bis(chlorophenyl) derivative (MIC = 16 µg/mL) .

Key Findings :

- The bis(chlorophenyl) substitution confers superior antifungal and enzyme inhibitory activity, likely due to increased hydrophobicity and target binding affinity.

- Electron-donating groups (e.g., -NH2) enhance antioxidant capacity but may compromise antimicrobial efficacy .

Biological Activity

4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, emphasizing its anticancer properties, antimicrobial efficacy, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a triazole ring substituted with two 4-chlorophenyl groups and a thiol group, contributing to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines including:

- Melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against these cancer cell lines. The most notable findings include:

- IC50 Values : The compound showed IC50 values in the low micromolar range for melanoma cells, indicating potent cytotoxic effects .

- Selectivity : The selectivity index suggested that the compound preferentially targets cancer cells over normal cells .

The proposed mechanism of action involves the induction of apoptosis in cancer cells. Studies indicate that the compound may trigger oxidative stress pathways leading to cell death. Additionally, it has been suggested that the thiol group plays a crucial role in mediating these effects by interacting with cellular thiols and disrupting redox homeostasis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound demonstrated activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Staphylococcus aureus | Moderate |

While the compound exhibited some antibacterial activity, it was less effective against fungal strains . The presence of the chlorophenyl moiety appears to enhance its antibacterial properties.

Case Studies

A series of case studies have been documented regarding the use of triazole derivatives in cancer treatment. For instance:

- Study on Melanoma Cells : In a study examining various triazole derivatives including this compound, researchers found that compounds with similar structures showed enhanced apoptosis rates in melanoma cell lines compared to controls .

- Antimicrobial Efficacy : A comparative study on the antimicrobial effects of triazoles indicated that modifications in substituents significantly influenced their efficacy against Gram-negative bacteria .

Q & A

Q. How can I optimize the synthesis of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol for high yield and purity?

- Methodological Answer : The synthesis typically involves condensation of substituted aldehydes with triazole precursors under reflux. Key steps include:

-

Using absolute ethanol as a solvent with glacial acetic acid (5 drops) to catalyze Schiff base formation .

-

Refluxing for 4–6 hours to ensure complete reaction, followed by solvent removal under reduced pressure and purification via recrystallization (e.g., from dichloromethane/diethyl ether) .

-

Critical Parameters : Monitor reaction progress using TLC, and optimize stoichiometry (1:1 molar ratio of aldehyde to triazole precursor) to minimize byproducts.

- Data Table :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Ethanol | 70–85% | |

| Catalyst | Glacial acetic acid | — | |

| Reaction Time | 4–6 hours (reflux) | — | |

| Purification | Recrystallization | ≥95% purity |

Q. What analytical techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Use a combination of:

- FTIR : Confirm presence of thiol (-SH) at ~2500 cm⁻¹ and triazole ring vibrations (C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for chlorophenyl groups) and thiol proton (δ ~10.8 ppm) .

- Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₀Cl₂N₃S) with ≤0.3% deviation .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 368.2) .

Q. How do I assess the biological activity of this compound in vitro?

- Methodological Answer : For antiradical or antioxidant activity:

-

DPPH Assay : Prepare a 1×10⁻³ M solution in ethanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 minutes. Calculate inhibition percentage using:

Compare with controls like ascorbic acid <span data-key="54" class="reference-num" data-pages="undefined">5</span><span data-key="55" class="reference-num" data-pages="undefined">22</span>.-

Dose-Dependent Studies : Test concentrations from 1×10⁻⁴ M to 1×10⁻³ M to establish EC₅₀ values .

-

Data Table :

Compound Concentration (M) Antiradical Activity (%) Reference Parent triazole-thiol 1×10⁻³ 88.89 4-Fluorobenzylidene analog 1×10⁻³ 75.20

-

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer :

Contradictions often arise from substituent effects. For example:

- Electron-Withdrawing Groups (Cl, F) : Enhance bioactivity by increasing electrophilicity (e.g., 4-chlorophenyl analogs show 20% higher helicase inhibition than unsubstituted analogs) .

- Steric Hindrance : Bulky groups (e.g., morpholinomethyl) may reduce binding affinity despite improving solubility .

- Approach : Perform molecular docking (e.g., using Autodock Vina) to compare binding energies of analogs with target proteins (e.g., SARS-CoV-2 helicase) .

Q. What strategies improve the design of triazole-thiol derivatives for targeted drug discovery?

- Methodological Answer :

- Functionalization : Introduce groups like 4-iodophenyl or cyclopentenyl to enhance binding with hydrophobic pockets (e.g., IC₅₀ for MERS-CoV helicase inhibition drops to 0.47 μM with iodophenyl substitution) .

- Metal Complexation : Coordinate with Ni(II) or Cu(II) to stabilize thiolate forms, improving redox activity (e.g., Ni(II) complexes show 30% higher radical scavenging vs. free ligand) .

- ADME Analysis : Use SwissADME to predict pharmacokinetics; prioritize derivatives with LogP <3.5 and TPSA >80 Ų for oral bioavailability .

Q. How do I evaluate photochemical stability under UV light for applications in light-activated therapies?

- Methodological Answer :

- UV Irradiation : Expose solutions (1×10⁻⁴ M in ethanol) to 365 nm or 254 nm light. Monitor via:

- UV-Vis Spectroscopy : Track E→Z isomerization (λmax shift from 300 nm to 280 nm) .

- HPLC : Quantify degradation products (e.g., triazole ring fragmentation at 254 nm) .

- Quantum Yield Calculation : Use actinometry to determine Φ values (e.g., Φ = 0.32 for isomerization at 365 nm) .

- UV Irradiation : Expose solutions (1×10⁻⁴ M in ethanol) to 365 nm or 254 nm light. Monitor via:

Data Contradiction Analysis

Q. Why do some studies report low antiradical activity despite structural similarity to active analogs?

- Key Factors :

- Thiol Oxidation : Free -SH groups may oxidize to disulfides during storage; confirm purity via Ellman’s assay .

- Solvent Polarity : Ethanol vs. DMSO affects radical scavenging efficiency (e.g., 15% lower activity in DMSO due to reduced solubility) .

- Substituent Position : Meta-substituted chlorophenyl groups reduce planarity, weakening π-π stacking with DPPH .

Methodological Tables

Table 1 : Comparison of Antiradical Activity Across Derivatives

| Derivative | Substituent | EC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|---|

| Parent compound | None | 120 | H-atom transfer | |

| 4-Fluorobenzylidene | 4-F-C₆H₄ | 180 | Electron donation | |

| Cyclopentenyl hydrazinyl | C₅H₇N | 45 | Metal chelation |

Table 2 : Metal Complex Characterization

| Metal Ion | Coordination Mode | λmax (nm) | Bioactivity Enhancement | Reference |

|---|---|---|---|---|

| Ni(II) | N,S-bidentate | 420 | 30%↑ radical scavenging | |

| Cu(II) | N,N,S-tridentate | 450 | 25%↑ antifungal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.